An In-depth Technical Guide to o-Nitrosophenol Tautomerism and its Keto-Oxime Forms
An In-depth Technical Guide to o-Nitrosophenol Tautomerism and its Keto-Oxime Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of o-nitrosophenol and its corresponding o-quinone monoxime form. It delves into the structural and environmental factors influencing this equilibrium, details experimental and computational methods for its study, and explores the biotransformation of related compounds.
Introduction to o-Nitrosophenol Tautomerism
o-Nitrosophenols exist in a dynamic equilibrium between two tautomeric forms: the aromatic nitrosophenol and the non-aromatic quinone-monoxime (keto-oxime) form. This equilibrium is a subject of significant interest due to the distinct chemical and physical properties of each tautomer, which can influence their reactivity, biological activity, and spectroscopic signatures. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the presence of substituents on the aromatic ring.
Generally, the equilibrium tends to favor the quinone-monoxime form, which is often more stable. This preference is attributed to the difference in bond energies between the two forms.[1] The C=N bond in the oxime is stronger than the N=O bond in the nitroso group, contributing to the overall stability of the quinone-monoxime tautomer.
The Tautomeric Equilibrium
The tautomerization of o-nitrosophenol to o-quinone monoxime involves an intramolecular proton transfer from the hydroxyl group to the oxygen atom of the nitroso group.
Figure 1: Tautomeric equilibrium between o-nitrosophenol and o-quinone monoxime.
Factors Influencing the Equilibrium
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. While specific quantitative data for o-nitrosophenol is limited in readily available literature, studies on analogous keto-enol systems show that an increase in solvent polarity can shift the equilibrium. For example, in some β-dicarbonyl compounds, the more polar keto form is favored in more polar solvents.
Substituent Effects: The electronic nature of substituents on the aromatic ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the phenol and quinone-monoxime forms by affecting the acidity of the phenolic proton and the stability of the conjugated systems. Quantitative structure-property relationship (QSPR) models have been used to study these effects in related compounds.
Quantitative Analysis of Tautomeric Equilibrium
Precise quantitative data for the tautomeric equilibrium constant (KT = [keto-oxime] / [nitrosophenol]) of o-nitrosophenol under various conditions are not extensively tabulated in the literature. However, computational studies and experimental data from related systems provide valuable insights.
Table 1: Estimated Tautomeric Equilibrium Data for o-Nitrosophenol Analogs
| Compound | Solvent | Tautomer Ratio (Keto-oxime : Nitrosophenol) | Reference |
| 1-Nitroso-2-naphthol | CDCl₃ | > 99:1 | [2] |
| 1-Nitroso-2-naphthol | DMSO | > 99:1 | [2] |
| 5-Methoxy-2-nitrosophenol | Various | Solvent-dependent equilibrium | [3] |
Note: This table is illustrative and based on data for analogous compounds due to the scarcity of specific quantitative data for o-nitrosophenol.
Experimental Protocols
Synthesis of o-Nitrosophenol
A common method for the synthesis of o-nitrosophenol involves the nitrosation of phenol using sodium nitrite in an acidic medium.
Materials:
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Phenol
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Sodium nitrite (NaNO₂)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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Ice
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve phenol in water.
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Prepare a solution of sodium nitrite in water.
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In a separate flask, prepare a dilute solution of sulfuric acid or hydrochloric acid and cool it in an ice bath to below 5°C.
-
Slowly add the sodium nitrite solution to the cold acid solution with constant stirring to generate nitrous acid in situ.
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To this cold solution, add the phenol solution dropwise while maintaining the temperature below 5°C.
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After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours).
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The crude product, which may precipitate or form an oily layer, is then isolated.
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Purification can be achieved by extraction with an organic solvent like dichloromethane, followed by washing and solvent evaporation. Further purification may be carried out by chromatography or recrystallization.
Figure 2: General workflow for the synthesis of o-nitrosophenol.
Spectroscopic Analysis of Tautomerism
4.2.1. UV-Vis Spectroscopy
The nitrosophenol and quinone-monoxime tautomers exhibit distinct absorption spectra, allowing for their quantitative determination.
Procedure:
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Prepare a stock solution of the synthesized o-nitrosophenol in a suitable solvent (e.g., ethanol, cyclohexane).
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Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-500 nm).
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The nitrosophenol form typically shows absorption bands at shorter wavelengths, while the quinone-monoxime form absorbs at longer wavelengths.
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By identifying the characteristic absorption maxima for each tautomer and applying the Beer-Lambert law, the concentration of each species in equilibrium can be determined, allowing for the calculation of the equilibrium constant (KT). This may require the use of model compounds to determine the molar absorptivity of each tautomer.
4.2.2. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the tautomers and determining their relative concentrations.
Procedure:
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Dissolve a sample of o-nitrosophenol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra.
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The aromatic protons of the nitrosophenol form will have characteristic chemical shifts and coupling patterns, distinct from the olefinic and oxime protons of the quinone-monoxime form.
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By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, the mole fractions of the two forms can be calculated, and thus the equilibrium constant.
Table 2: Representative Spectroscopic Data for Nitrophenol Derivatives
| Spectroscopic Technique | o-Nitrophenol (related compound) | Characteristic Signals | Reference |
| ¹H NMR (CDCl₃) | Aromatic protons | Multiplets in the aromatic region | [4] |
| Phenolic proton | A broad singlet | [4] | |
| IR Spectroscopy | -OH stretch | Broad band around 3200-3600 cm⁻¹ | |
| -NO₂ stretch | Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) | [5] | |
| UV-Vis Spectroscopy | In acidic/neutral solution | Absorption maxima can be used to differentiate isomers | [6] |
Biotransformation and Toxicological Pathways
While specific signaling pathways involving o-nitrosophenol are not well-defined, the metabolism of the related compound o-nitrophenol provides a relevant model for its biotransformation and detoxification in biological systems. These metabolic processes can be considered a form of cellular signaling in response to a xenobiotic compound.
The metabolism of o-nitrophenol primarily occurs in the liver and involves Phase I and Phase II reactions.[6][7]
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Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For o-nitrophenol, this includes:
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Phase II Reactions: These are conjugation reactions where the modified compound is coupled with an endogenous molecule to increase its water solubility and facilitate excretion.
Figure 3: Metabolic pathway of o-nitrophenol, a model for the biotransformation of o-nitrosophenol.
The detoxification pathway is crucial for mitigating the potential toxicity of nitrophenolic compounds. The metabolites, particularly the conjugated forms, are generally less toxic and more readily eliminated from the body.[6]
Conclusion
The tautomeric equilibrium between o-nitrosophenol and its o-quinone monoxime form is a fundamental aspect of its chemistry, with significant implications for its properties and reactivity. While the quinone-monoxime tautomer is often favored, the position of the equilibrium is delicately balanced by solvent and substituent effects. This guide has provided an overview of the principles governing this tautomerism, detailed experimental approaches for its study, and explored the relevant biotransformation pathways of related compounds. Further research, particularly in obtaining precise quantitative data for the tautomeric equilibrium of o-nitrosophenol itself, will be invaluable for a more complete understanding and for applications in drug development and materials science.
References
- 1. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paspk.org [paspk.org]
